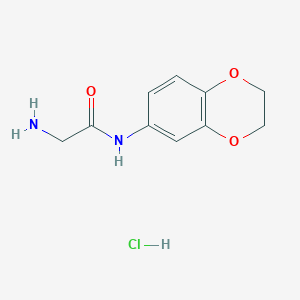

![molecular formula C19H19N3O4S B2728206 N-环丙基-N-(咪唑并[1,2-a]吡啶-3-基甲基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺 CAS No. 1448034-57-8](/img/structure/B2728206.png)

N-环丙基-N-(咪唑并[1,2-a]吡啶-3-基甲基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

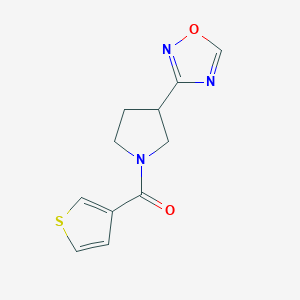

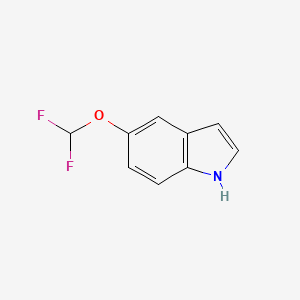

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a cyclopropyl group, a benzo[b][1,4]dioxine ring, and a sulfonamide group .

Molecular Structure Analysis

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The benzo[b][1,4]dioxine ring is a type of benzodioxin, a class of chemical compounds consisting of a benzene ring fused to a dioxin ring.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .科学研究应用

合成与表征

研究人员已经开发出多种合成具有咪唑并[1,2-a]吡啶骨架的化合物的方法,展示了化学多功能性和靶向修饰的潜力。例如,一项研究展示了 N-(咪唑并[1,2-a]吡啶-3-基)磺酰胺的一锅合成,展示了在优化条件下生成这些化合物的效率和简单性(Yu 等,2014)。另一项研究描述了 N,N,N',N'-四溴苯-1,3-二磺酰胺作为催化剂合成 N-环己基-2-芳基(烷基)-咪唑并[1,2-a]吡啶-3-胺衍生物,突出了催化剂在促进复杂杂环化合物合成中的作用(Ghorbani-Vaghei & Amiri,2014)。

生物活性和应用

咪唑并[1,2-a]吡啶和相关的磺酰胺衍生物因其生物活性而受到广泛研究,包括抗菌、抗肿瘤和细胞保护特性。例如,已经合成并评估了含有磺酰胺部分的新型杂环化合物对它们的抗菌活性,揭示了在开发新型抗菌剂中的潜在应用(Azab、Youssef 和 El-Bordany,2013)。此外,某些咪唑并[1,2-a]吡啶在临床前模型中对溃疡性疾病的细胞保护特性已被记录在案,表明它们在治疗应用中的潜力(Starrett、Montzka、Crosswell 和 Cavanagh,1989)。

催化和化学转化

具有咪唑并[1,2-a]吡啶基序的化合物也已在催化和化学转化中找到应用。已经合成了具有衍生自咪唑并[1,2-a]吡啶的磺化 N-杂环卡宾配体的水溶性金(I) 和金(III) 络合物,并显示出作为 γ-炔酸环异构化的有效催化剂,证明了这些化合物在促进有机转化中的效用(Tomás-Mendivil 等,2013)。

抗肿瘤评估

咪唑并[1,2-a]吡啶衍生物的抗肿瘤潜力已经得到研究,研究评估了它们在癌症临床前模型中的疗效。例如,已经合成并评估了某些与磺酰胺在结构上相关的 7-脱氮嘌呤和 3-脱氮嘌呤衍生物的抗白血病活性,尽管结果因结构修饰而异(Ramasamy 等,1990)。

作用机制

Target of Action

Compounds with similar imidazo[1,2-a]pyridine structures have been reported to have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases .

Mode of Action

Similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might interact with its targets in a similar manner.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might affect similar pathways.

Pharmacokinetics

Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might have good bioavailability.

Result of Action

Similar compounds have shown potent inhibitory activity against certain targets . This suggests that N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide might have similar effects.

未来方向

属性

IUPAC Name |

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c23-27(24,16-6-7-17-18(11-16)26-10-9-25-17)22(14-4-5-14)13-15-12-20-19-3-1-2-8-21(15)19/h1-3,6-8,11-12,14H,4-5,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIYQNVRBGJRRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

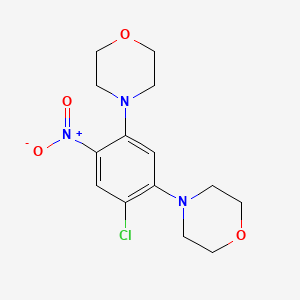

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-4,6-dimethylnicotinonitrile](/img/structure/B2728124.png)

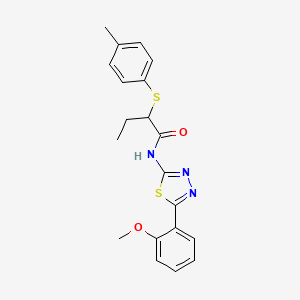

![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)

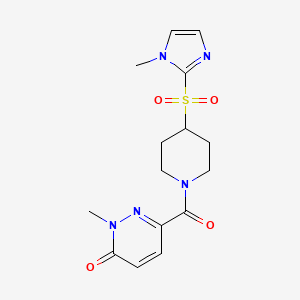

![3-(2,2,2-Trifluoroethyl)-1-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2728134.png)

![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)